N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a fused aromatic system comprising furan, thiophene, and oxazole moieties. The molecule’s core structure includes:
- Furan-2-yl: A five-membered oxygen-containing heterocycle contributing to electron-rich aromaticity.
- 5-Methyl-1,2-oxazole-4-carboxamide: A substituted oxazole with a carboxamide group, which may influence hydrogen bonding and target binding affinity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-11(9-17-20-10)15(18)16-8-12(13-4-2-6-19-13)14-5-3-7-21-14/h2-7,9,12H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPTHBWYRRDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of intermediates: The furan and thiophene intermediates are coupled using a suitable linker, such as an ethyl group, under specific reaction conditions.
Oxazole ring formation: The final step involves the formation of the oxazole ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Key Findings :
- Hydrolysis occurs regioselectively at the carboxamide bond without disrupting the isoxazole ring or heterocyclic substituents.
- The reaction efficiency depends on steric hindrance from the ethyl linker’s substituents .
Electrophilic Substitution on Heterocycles
The furan and thiophene rings undergo electrophilic substitution (e.g., sulfonation, halogenation).
Key Findings :
- Thiophene exhibits higher reactivity than furan due to sulfur’s electron-donating resonance effects .
- Substituents on the ethyl linker do not inhibit electrophilic attack on the heterocycles .
Cross-Coupling Reactions
The thiophene and furan rings participate in metal-catalyzed cross-coupling reactions.
Key Findings :
- Thiophene’s C–H bonds are more reactive than furan’s in Pd-catalyzed couplings .
- The isoxazole ring remains stable under these conditions .
Oxazole Ring Modifications
The isoxazole ring undergoes selective transformations, though its stability limits reactivity.
Key Findings :
- Reduction of the isoxazole ring requires harsh conditions and often results in low yields.
- Alkylation is challenging due to steric protection from the ethyl linker.
Biological Interactions (Reactivity in Pharmacological Contexts)
While not direct chemical reactions, the compound’s functional groups influence its bioactivity:
- Thiophene : Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Carboxamide : Participates in hydrogen bonding with biological targets (e.g., RORγt inverse agonism) .
- Isoxazole : Contributes to metabolic stability by resisting enzymatic oxidation .
Critical Analysis of Reactivity Trends
- The carboxamide and heterocyclic substituents dominate reactivity, while the isoxazole ring is comparatively inert.
- Steric hindrance from the ethyl linker’s branched substituents slows nucleophilic and alkylation reactions.
- Cross-coupling and electrophilic substitutions are favored for generating derivatives with enhanced biological activity , .
For synthetic applications, functionalization of the thiophene/furan rings or hydrolysis of the carboxamide provides the most practical routes to derivatives. Further studies are needed to explore ring-opening reactions of the isoxazole core under specialized conditions.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Properties
Recent studies have indicated that derivatives of oxazole compounds, including N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, show promising anticancer activity. For example, modifications to the oxazole structure can lead to enhanced selectivity and potency against specific cancer cell lines. In vitro studies demonstrated that certain analogs exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 and SK-MEL-2 .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Research into related heterocycles suggests that modifications can lead to significant antiviral efficacy against viruses such as hepatitis C virus (HCV) and dengue virus (DENV). The introduction of electron-withdrawing groups has been shown to increase the antiviral activity of similar compounds .
Enzyme Inhibition
Many oxazole derivatives act by inhibiting key enzymes involved in cancer proliferation and viral replication. For instance, compounds similar to this compound have been found to selectively inhibit carbonic anhydrases associated with tumor growth .
Cell Cycle Arrest
Studies have shown that some derivatives can induce cell cycle arrest in cancer cells at the G0-G1 phase, which is critical for preventing further cell division and proliferation . This mechanism is essential for their anticancer properties.
Structural Modifications
The chemical structure of this compound can be modified to enhance its biological activity.
Electron-Withdrawing Groups
Adding electron-withdrawing groups to the oxazole ring has been associated with increased potency against cancer cells and improved selectivity for viral targets .
Hybrid Structures
Creating hybrid compounds by combining different pharmacophores can lead to new entities with enhanced efficacy and reduced side effects. For example, integrating thiophene and furan moieties into the oxazole framework has shown promise in improving biological activity .
Case Studies
Several case studies illustrate the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects : Nitro groups () or sulfonylpiperazine () introduce polar or electron-withdrawing effects, which may enhance solubility or modulate metabolic stability .
- Pharmacophore Similarities : The thiophen-2-yl ethyl group () and carboxamide moiety () are recurrent in analogs, suggesting their importance in bioactivity .
Key Findings:
- Antibacterial Activity: Thiophene-containing quinolones () demonstrate efficacy against Gram-positive bacteria, likely due to enhanced membrane penetration via lipophilic thiophene .
- Antiviral Potential: Furan-carboxamide derivatives () showed high docking scores against viral targets, suggesting the target compound’s carboxamide group may facilitate similar interactions .
- CNS Applications : Thiophen-2-yl ethyl amines () are associated with neurotransmitter receptor binding, hinting at possible neuropharmacological applications for the target compound .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 302.4 g/mol. The compound features a furan ring, a thiophene ring, and an oxazole moiety, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃S |
| Molecular Weight | 302.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may modulate enzyme activities and receptor interactions, leading to significant therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways crucial for cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
-
Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC₅₀ values for these cell lines were found to be in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Cell Line IC₅₀ (µM) MCF-7 0.65 MEL-8 2.41
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : It demonstrated effective inhibition against Staphylococcus aureus, with selectivity towards bacterial topoisomerase IV without affecting human topoisomerase II .
Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells by increasing p53 expression levels and activating caspase pathways . Flow cytometry analysis confirmed that the compound effectively arrested the cell cycle at the G0-G1 phase.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound revealed that it could selectively inhibit certain carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression and metastasis . This selectivity suggests potential applications in cancer therapy as well as in treating infections caused by resistant bacterial strains.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, starting with furan-2-yl and thiophen-2-yl precursors. Key steps include:
- Coupling reactions (e.g., nucleophilic substitution or Ullmann coupling) to link the furan-thiophene ethyl backbone.
- Oxazole ring formation via cyclization of a β-ketoamide intermediate using dehydrating agents (e.g., POCl₃).
- Amidation to attach the 5-methyl-1,2-oxazole-4-carboxamide group, often using DCC/DMAP as coupling agents.
Optimization Strategies:
- Solvent selection: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Temperature control: Maintain 0–5°C during amidation to minimize side reactions.
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to verify furan (δ 6.3–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and oxazole (δ 2.4 ppm for CH₃) moieties.
- IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and C-N (1250 cm⁻¹) bonds.
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) with <5 ppm error.
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., π-stacking) for crystalline derivatives .
Advanced: How can computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with oxazole’s nitrogen and hydrophobic contacts with the thiophene ring.
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-target complexes.
- Validation: Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Advanced: How to resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Cross-Validation: Test cytotoxicity in both adherent (HeLa) and suspension (Jurkat) cell lines to rule out matrix effects.
- Orthogonal Assays: Pair cell viability (MTT assay) with caspase-3 activation to confirm apoptosis vs. necrosis.
- Solubility Checks: Use dynamic light scattering (DLS) to detect aggregation artifacts in PBS or DMSO.
- SAR Studies: Modify the furan’s 2-position with electron-withdrawing groups (e.g., NO₂) to enhance target selectivity .
Advanced: How to design derivatives to improve pharmacokinetics without compromising activity?
Methodological Answer:
-
Structural Modifications:
Position Modification Impact Oxazole C5 Introduce -CF₃ ↑ Metabolic stability Ethyl linker Replace with PEG ↑ Solubility Thiophene Fluorinate ↑ Membrane permeability -
ADME Screening: Use Caco-2 monolayers for permeability and liver microsomes for metabolic stability. Prioritize derivatives with LogP 2–4 and t₁/₂ >60 min .
Basic: What in vitro models are suitable for initial biological evaluation?
Methodological Answer:
- Anticancer: NCI-60 cell panel or patient-derived organoids (PDOs) for IC₅₀ profiling.
- Antimicrobial: Gram-positive (S. aureus) and Gram-negative (E. coli) models with MIC determination via broth microdilution.
- Anti-inflammatory: LPS-induced TNF-α suppression in RAW 264.7 macrophages.
- Enzyme Targets: Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced: How to elucidate the mechanism of action using omics approaches?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells (p<0.05, fold-change >2). Use DAVID for pathway enrichment (e.g., apoptosis, PI3K/AKT).
- Proteomics: LC-MS/MS with TMT labeling to identify differentially expressed proteins (e.g., Bcl-2, Bax).
- Metabolomics: Track ATP/ADP ratios via LC-HRMS to assess energy metabolism disruption.
- Functional Validation: CRISPR knockout of top-ranked targets (e.g., AKT1) to confirm phenotype rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
